molecular formula C17H15BrN2O4 B3830279 4-[(E)-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE

4-[(E)-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE

Cat. No.: B3830279
M. Wt: 391.2 g/mol
InChI Key: SZRGEHGYRWUEKB-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE is a synthetic organic compound with a complex structure It is characterized by the presence of a bromophenyl group, a formamido group, and a methoxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenyl compounds to introduce the bromine atom.

    Formamido Group Introduction: The bromophenyl intermediate is then reacted with formamide under specific conditions to introduce the formamido group.

    Iminomethylation: The formamido intermediate undergoes iminomethylation to form the imino group.

    Methoxyphenyl Acetate Formation: Finally, the compound is esterified with methoxyphenyl acetate to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

4-[(E)-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(((4-Bromophenyl)imino)methyl)phenol
  • (E)-2-(((4-Fluorophenyl)imino)methyl)phenol
  • (E)-5-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol

Uniqueness

4-[(E)-{[(4-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE is unique due to the presence of both the formamido and methoxyphenyl acetate groups, which confer distinct chemical properties and potential applications compared to similar compounds. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O4/c1-11(21)24-15-8-3-12(9-16(15)23-2)10-19-20-17(22)13-4-6-14(18)7-5-13/h3-10H,1-2H3,(H,20,22)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRGEHGYRWUEKB-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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